

VUF10497: A Technical Guide to its Histamine H4 Receptor Binding Affinity

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Compound of Interest

Compound Name: VUF10497

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of **VUF10497** for the histamine H4 receptor (H4R). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Core Data: Binding Affinity of VUF10497

VUF10497 is a quinazoline derivative that has been identified as a potent ligand for the human histamine H4 receptor. It exhibits a high binding affinity, acting as an inverse agonist. Notably, **VUF10497** also shows considerable affinity for the human histamine H1 receptor (H1R), classifying it as a dual-action H1R/H4R ligand.^{[1][2]} This dual activity may offer unique therapeutic benefits.^{[1][2]}

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, indicating the strength of the interaction. This is typically expressed as the K_i (inhibition constant) or pK_i ($-\log K_i$) value. A lower K_i and a higher pK_i value signify a higher binding affinity.

Compound	Receptor	Species	pKi	Ki (nM)	Ligand Type
VUF10497	Histamine H4	Human	7.57	26.9	Inverse Agonist
VUF10497	Histamine H1	Human	considerable affinity	-	-

Table 1: Quantitative Binding Affinity Data for **VUF10497**. The pKi value of 7.57 for **VUF10497** at the human H4R corresponds to a Ki of approximately 26.9 nM. The original publication also noted considerable affinity for the human H1R, though a specific pKi value was not provided in the abstract.[\[1\]](#)[\[2\]](#)

Experimental Protocols: Determining Binding Affinity

The binding affinity of **VUF10497** was determined using a radioligand competition binding assay. This is a standard and robust method for quantifying the interaction between a ligand and a receptor.[\[3\]](#)

Principle of the Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (**VUF10497**) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Methodology

The following protocol is a generalized representation based on standard radioligand binding assay procedures and the information available in the primary literature describing **VUF10497**.

1. Membrane Preparation:

- Membranes are prepared from cell lines stably expressing the human histamine H4 receptor (e.g., HEK-293 or CHO cells).

- Cells are harvested and homogenized in a cold buffer solution.
- The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay:

- The assay is typically performed in a 96-well plate format.
- A constant concentration of a suitable radioligand for the H4R (e.g., [^3H]-histamine) is added to each well.
- Increasing concentrations of the unlabeled test compound, **VUF10497**, are then added to compete with the radioligand.
- The reaction mixture, containing the membranes, radioligand, and test compound, is incubated to allow binding to reach equilibrium. Incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

- After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
- The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

- The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

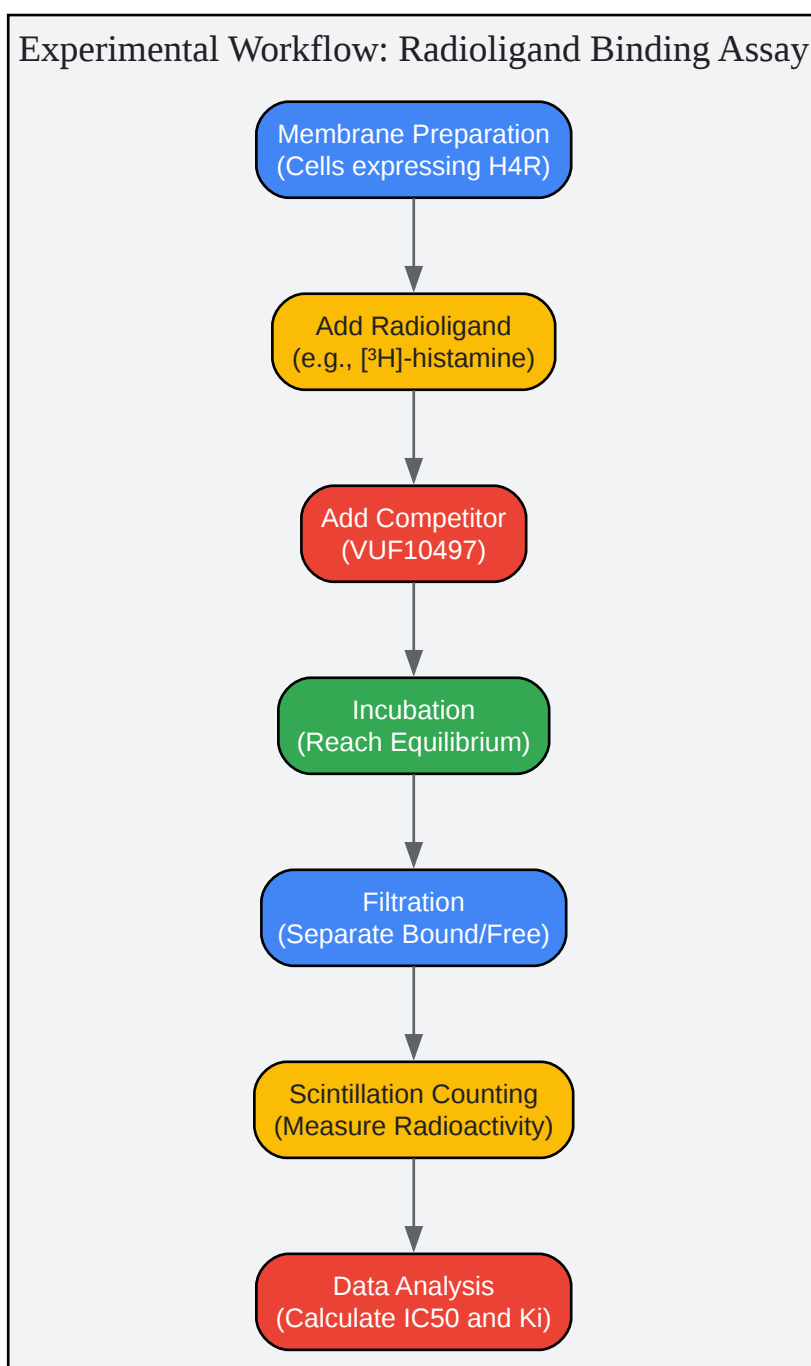
- The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

- A sigmoidal dose-response curve is generated, from which the IC50 value is determined.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = \frac{IC_{50}}{(1 + [L]/K_d)}$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways

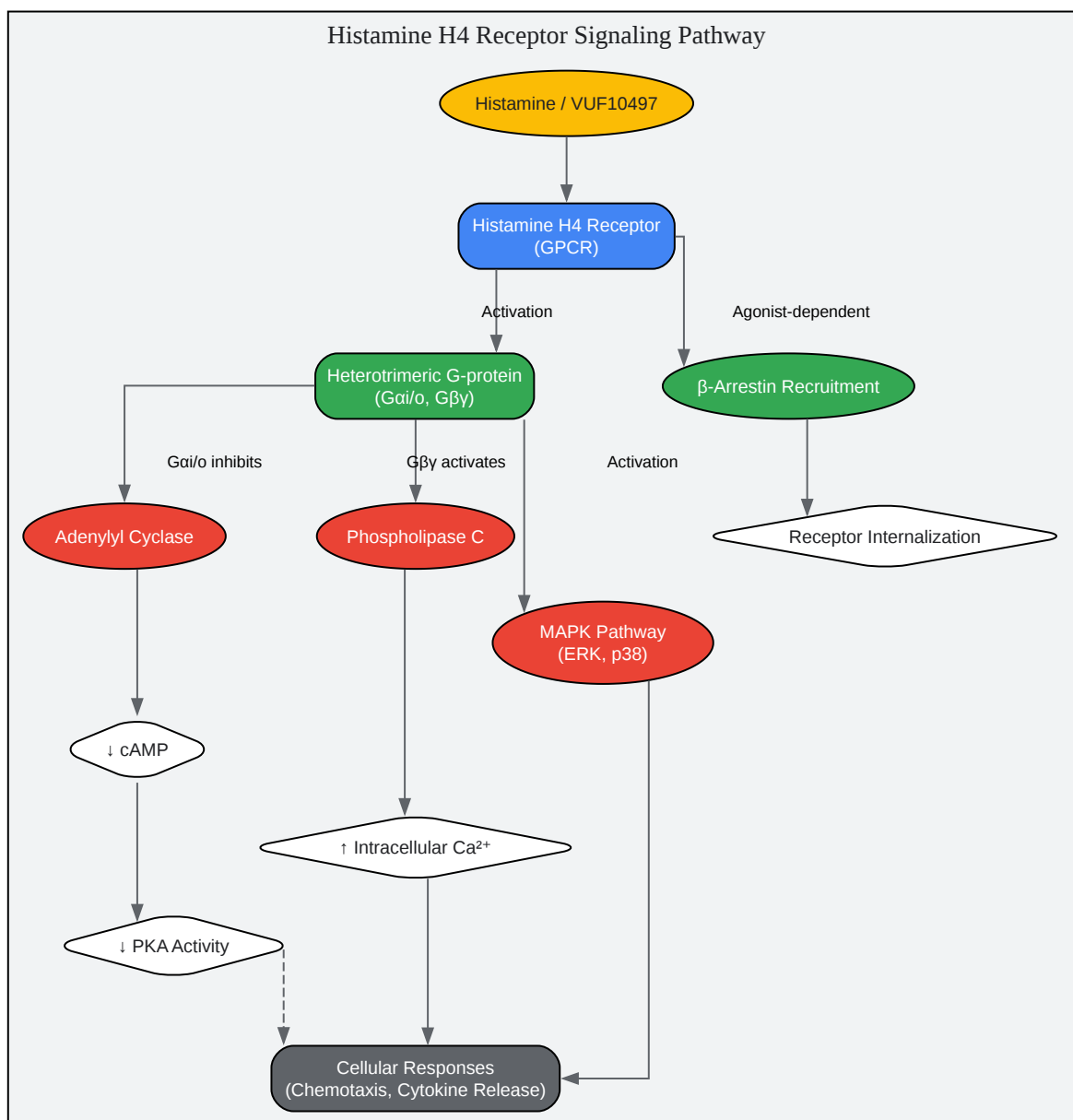
To better understand the context of **VUF10497**'s action, the following diagrams illustrate the histamine H4 receptor signaling pathway and the experimental workflow for determining binding affinity.

Experimental Workflow: Radioligand Binding Assay



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Caption: Workflow for Radioligand Binding Assay.



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Caption: Histamine H4 Receptor Signaling Cascade.

Histamine H4 Receptor Signaling

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gai/o subunit of the heterotrimeric G protein.[4] Upon activation by an agonist like histamine, or modulation by an inverse agonist like **VUF10497**, the receptor initiates a cascade of intracellular signaling events.

The Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit, which dissociates from Gai/o upon receptor activation, can activate other downstream effectors, including phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium levels and activation of the mitogen-activated protein kinase (MAPK) pathway.[6][7]

These signaling events culminate in various cellular responses, particularly in immune cells where the H4R is highly expressed. These responses include chemotaxis (cell movement) of mast cells and eosinophils, and the modulation of cytokine release.[5][8]

Furthermore, like many GPCRs, the activated H4 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding desensitizes the receptor to further G protein-mediated signaling and can lead to receptor internalization.[9][10] Some ligands may exhibit biased agonism, preferentially activating either the G protein or the β-arrestin pathway.[10]

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